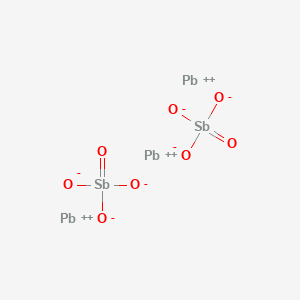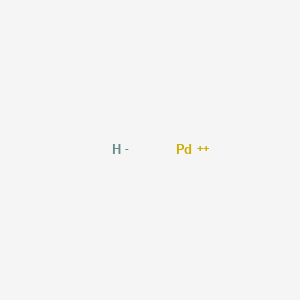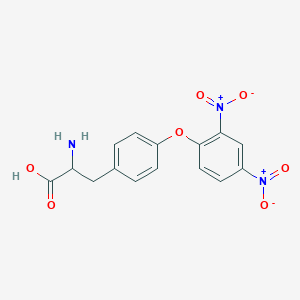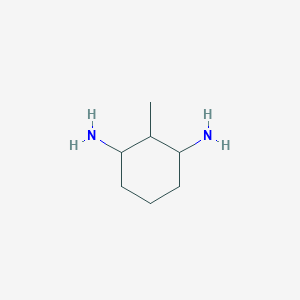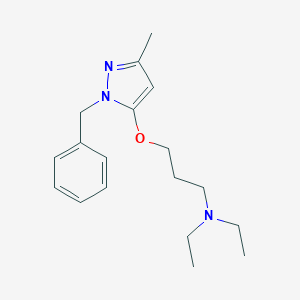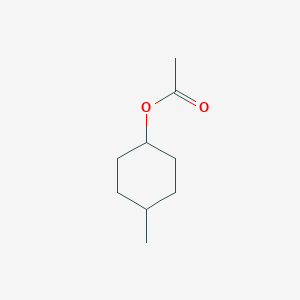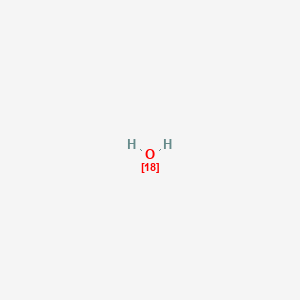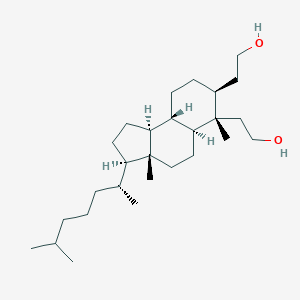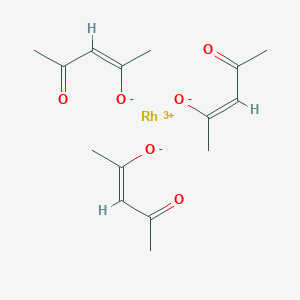
アセチルアセトナートロジウム(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Rhodium(III) acetylacetonate is a coordination complex with the chemical formula Rh(C₅H₇O₂)₃. It is a yellow-orange solid that is soluble in organic solvents. The compound is known for its D₃-symmetry and is widely used in various fields due to its unique properties .
科学的研究の応用
Rhodium(III) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, carbonylation, and hydroformylation.
Biology: It is used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and in the electronics industry for the preparation of rhodium-containing materials
作用機序
Target of Action
Rhodium(III) acetylacetonate, also known as Rh(acac)3, is primarily used as a catalyst in various chemical reactions . It targets specific organic compounds, such as ketones, secondary alcohols, and amines, and facilitates their transformation through alkylation .
Mode of Action
Rh(acac)3 interacts with its targets by acting as an efficient catalyst for the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . This interaction results in the formation of new compounds, thereby altering the original molecular structure of the targets.
Biochemical Pathways
Rh(acac)3 affects the biochemical pathways involved in the synthesis of Rh nanocrystals, preparation of highly phosphorescent complexes for organic light-emitting devices, and the formation of Rh2P nanocrystals supported on carbon (Rh2P/C) . The downstream effects of these pathways include the production of new materials with potential applications in catalysis, organic electronics, and nanoparticle research .
Pharmacokinetics
It’s known that rh(acac)3 is a solid compound that is soluble in organic solvents
Result of Action
The molecular and cellular effects of Rh(acac)3’s action primarily involve the transformation of target molecules. For instance, it can catalyze the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . These transformations result in the formation of new compounds, thereby altering the original molecular structure of the targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rh(acac)3. For example, the presence of other compounds in the reaction environment can affect the catalytic activity of Rh(acac)3 . Additionally, Rh(acac)3 decomposes at high temperatures (260 °C or 500 °F) , indicating that temperature is a crucial environmental factor for its stability
準備方法
Synthetic Routes and Reaction Conditions: Rhodium(III) acetylacetonate is typically prepared by reacting rhodium(III) chloride hydrate (RhCl₃(H₂O)₃) with acetylacetone (C₅H₈O₂) in the presence of a base. The reaction proceeds as follows: [ \text{RhCl}_3(\text{H}_2\text{O})_3 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Rh}(\text{C}_5\text{H}_7\text{O}_2)_3 + 3 \text{HCl} + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the preparation of rhodium(III) acetylacetonate involves similar reaction conditions but on a larger scale. The reaction is typically carried out in an organic solvent, and the product is purified through recrystallization .
化学反応の分析
Types of Reactions: Rhodium(III) acetylacetonate undergoes various types of reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form rhodium(I) complexes.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other donor ligands.
Major Products:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(I) complexes.
Substitution: New coordination complexes with different ligands.
類似化合物との比較
Iridium(III) acetylacetonate (Ir(C₅H₇O₂)₃): Similar in structure but with iridium as the central metal.
Palladium(II) acetylacetonate (Pd(C₅H₇O₂)₂): Contains palladium and has different catalytic properties.
Platinum(II) acetylacetonate (Pt(C₅H₇O₂)₂): Contains platinum and is used in different catalytic applications.
Uniqueness: Rhodium(III) acetylacetonate is unique due to its high catalytic activity and stability. It is particularly effective in hydrogenation and hydroformylation reactions, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
14284-92-5 |
|---|---|
分子式 |
C15H24O6Rh |
分子量 |
403.25 g/mol |
IUPAC名 |
4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChIキー |
MBVAQOHBPXKYMF-UHFFFAOYSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Rh+3] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh] |
| 14284-92-5 | |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)

